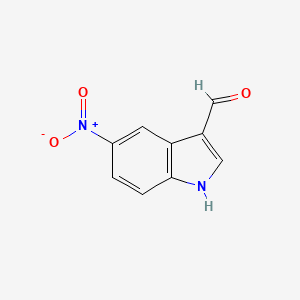

5-nitro-1H-indole-3-carbaldehyde

Descripción

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The indole ring system is a privileged structure in drug discovery and a cornerstone of organic synthesis. mdpi.comresearchgate.net Its prevalence in numerous biologically active compounds underscores its importance. nih.govijpsr.com

The indole nucleus, a bicyclic aromatic heterocycle, is a versatile scaffold due to its unique electronic properties and its ability to participate in a variety of chemical reactions. mdpi.comnih.gov This versatility allows for the synthesis of a diverse range of derivatives with tailored biological activities. nih.gov The indole ring system is a common feature in many compounds that have shown promise in treating a wide spectrum of diseases. nih.gov

The indole moiety is a fundamental component of numerous natural products and pharmaceuticals. nih.govpurkh.com More than 4,100 different indole alkaloids have been identified, many of which exhibit significant biological activities, including antitumor, antibacterial, and antiviral properties. nih.gov Commercially available drugs containing the indole scaffold include the antiarrhythmic agent ajmaline (B190527) and the antitumor agent vincristine. nih.gov The broad therapeutic applications of indole derivatives have led to the FDA approval of over 40 drugs containing this nucleus for various clinical conditions. rsc.org Marine organisms are also a rich source of indole alkaloids with promising pharmacological properties. mdpi.com

Overview of 5-Nitro-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a wide range of more complex molecules. chemimpex.com The presence of the aldehyde group at the 3-position and the nitro group at the 5-position of the indole ring enhances its reactivity and provides multiple sites for chemical modification. chemimpex.comresearchgate.net This compound is particularly valuable for creating novel indole derivatives with potential applications in drug development and materials science. chemimpex.com The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of indole-3-carbaldehydes, including the 5-nitro derivative. nih.govekb.eg

Research Trajectories and Current State of Knowledge

Current research involving this compound is focused on its application in synthesizing novel compounds with potential therapeutic benefits. For instance, it has been used to create derivatives that act as c-Myc G-quadruplex binders with anticancer activity. nih.gov The compound's reactivity allows for its use in multicomponent reactions to generate structurally diverse and complex molecules. nih.gov The aldehyde functional group is a key feature, enabling the formation of Schiff bases and other derivatives through condensation reactions. researchgate.net Research has also explored the synthesis of various substituted indole-3-carbaldehydes to investigate how different functional groups influence their biological activity. researchgate.netgoogle.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 6625-96-3 | chemimpex.comscbt.comnih.gov |

| Molecular Formula | C9H6N2O3 | chemimpex.comscbt.comnih.gov |

| Molecular Weight | 190.16 g/mol | chemimpex.comnih.gov |

| Appearance | Light yellow to yellow powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYMSLVWLYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289030 | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-96-3 | |

| Record name | 6625-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1h Indole 3 Carbaldehyde and Its Derivatives

Established Synthetic Pathways to the Indole-3-carbaldehyde Core

The foundational indole-3-carbaldehyde structure can be synthesized through various chemical and biological methods.

Vilsmeier-Haack Formylation and its Variants

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole (B1671886). The reaction classically involves the use of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

The process begins with the reaction between DMF and POCl₃ to form a chloroiminium ion, known as the Vilsmeier reagent. This electrophilic species then attacks the electron-rich indole ring. Due to the electronic properties of the indole nucleus, electrophilic substitution occurs preferentially at the C-3 position. This high regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate formed during the attack at C-3 without disrupting the aromaticity of the fused benzene (B151609) ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde product.

The versatility of the Vilsmeier-Haack reaction is demonstrated by its application to a wide range of substituted indoles, making it a cornerstone in the synthesis of indole-3-carboxaldehyde (B46971) derivatives.

Table 1: Vilsmeier-Haack Formylation of Various Indoles

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Indole | POCl₃, DMF | 20-30°C, 45 min | 1H-Indole-3-carbaldehyde | High | |

| Substituted Indoles | POCl₃, DMF | Varies | Substituted Indole-3-carbaldehydes | 85-95% | |

| 5-Nitroindole (B16589) | POCl₃, DMF | 0°C to RT, 1.5h | 5-Nitro-1H-indole-3-carbaldehyde | 60-98% |

Biosynthetic Approaches and Enzyme-Mediated Transformations

Indole-3-carbaldehyde is also a naturally occurring metabolite synthesized by various organisms, including gastrointestinal bacteria and plants. In biological systems, its synthesis typically originates from the essential amino acid L-tryptophan. Gut microbiota, particularly species from the genus Lactobacillus, can metabolize dietary tryptophan to produce indole-3-carbaldehyde. This molecule acts as a ligand for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, playing a role in mucosal homeostasis.

Enzyme-mediated transformations provide another route to this compound. For instance, crude enzyme preparations from etiolated pea seedlings have been shown to produce indole-3-carboxaldehyde from indole-3-acetic acid (IAA).

Synthesis of this compound

The targeted synthesis of this compound requires specific strategies to ensure the correct placement of the nitro and formyl groups.

Direct Nitration Strategies and Regioselectivity

Direct electrophilic nitration of the pre-formed indole-3-carbaldehyde is not a preferred synthetic route for obtaining the 5-nitro isomer due to challenges in controlling regioselectivity. The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and the primary site of attack. The presence of an electron-withdrawing carbaldehyde group at the C-3 position deactivates the pyrrole (B145914) ring towards further electrophilic substitution.

Consequently, an incoming electrophile like the nitronium ion (NO₂⁺) would preferentially react with the less deactivated benzene ring portion of the molecule. However, predicting the substitution pattern on the benzene ring is complex. While the indole nitrogen directs electrophiles to the C-4 and C-6 positions, the deactivating effect of the C-3 aldehyde group complicates the outcome. Therefore, direct nitration typically leads to a mixture of products or requires forcing conditions that can lead to degradation, making it an inefficient method for the specific synthesis of the 5-nitro isomer.

Approaches from Substituted Nitroindoles

A more efficient and regioselective approach to synthesizing this compound involves starting with an indole ring that already contains the nitro group at the desired position. The most common precursor is 5-nitroindole.

This strategy employs the Vilsmeier-Haack reaction on the 5-nitroindole substrate. The formylation occurs selectively at the electron-rich C-3 position, which remains the most reactive site for this type of electrophilic substitution despite the deactivating effect of the nitro group on the benzene ring. This method provides a direct and high-yielding pathway to the target molecule. For example, 5-nitroindole can be treated with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at 0°C, followed by stirring at room temperature, to afford this compound in excellent yield.

Preparation of Ligands Derived from this compound

The carbaldehyde group of this compound serves as a versatile chemical handle for the synthesis of more complex molecules, particularly ligands for metal complexes. A common method for ligand preparation is the condensation reaction of the aldehyde with a primary amine to form a Schiff base (or imine), which contains a C=N double bond.

These Schiff base ligands, featuring the 5-nitroindole moiety, can coordinate to various metal ions through the imine nitrogen and potentially other donor atoms present in the amine precursor. A wide variety of amines can be used in this reaction, including amino acids, aminophenols, and other aromatic or heterocyclic amines, leading to a diverse library of ligands. The resulting metal complexes are of significant interest in medicinal chemistry and materials science. The synthesis is typically a straightforward one-pot reaction where the aldehyde and amine are refluxed in a suitable solvent like ethanol.

Table 2: Examples of Amine Precursors for Schiff Base Ligand Synthesis

| Amine Class | Specific Examples | Resulting Ligand Type | Reference |

| Amino Acids | L-Histidine, L-Glutamic Acid, L-Valine | Indole-amino acid Schiff bases | |

| Aminophenols | o-Aminophenol, p-Aminophenol | Indole-aminophenol Schiff bases | |

| Aromatic Amines | 4-Nitroaniline, Aniline | Indole-aromatic imine Schiff bases | |

| Heterocyclic Amines | 4-Aminoantipyrine | Indole-heterocyclic Schiff bases | |

| Diamines | 4,6-Diaminobenzene-1,3-dithiol | Bis-Schiff base ligands |

Derivatization Strategies of this compound

The functional group handles on this compound—the C3-aldehyde, the N1-proton, and the C5-nitro group—offer a versatile platform for structural modifications. Each site can be targeted with specific reagents to build molecular complexity and modulate the electronic and steric properties of the indole scaffold.

Reactions at the Aldehyde Moiety

The aldehyde function at the C3 position is a highly reactive site, readily participating in a variety of condensation and carbon-carbon bond-forming reactions. This versatility makes it a key focal point for derivatization.

The carbonyl group of this compound readily undergoes condensation reactions with primary amino compounds to form imines, commonly known as Schiff bases. These reactions are typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid. This methodology has been widely applied to indole-3-carbaldehydes to synthesize a broad spectrum of Schiff bases by reacting them with various amines, including amino acids and aminophenols. aku.edu.tr

Similarly, reaction with semicarbazide hydrochloride in a buffered solution yields the corresponding semicarbazone. A general method involves treating the indole-3-carboxaldehyde derivative with semicarbazide hydrochloride and sodium acetate in an aqueous methanol solution. The mixture is refluxed, leading to the precipitation of the semicarbazone product upon cooling. genelink.com This reaction has been successfully applied to synthesize the semicarbazone of 4-nitro-1H-indole-3-carbaldehyde, a close structural analog. genelink.com

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Analogues

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Indole-3-carbaldehyde | Primary Amines (R-NH₂) | Schiff Base | Ethanol, Reflux |

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. The aldehyde group of this compound can react with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. This reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed, for example, through dehydration to yield a nitroalkene or reduction of the nitro group to afford a β-amino alcohol.

The aldehyde functionality serves as a crucial starting point for constructing novel heterocyclic rings fused to or substituted on the indole core. For instance, multicomponent reactions like the Biginelli reaction can be employed. This involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to form dihydropyrimidinones. Indole-3-carbaldehyde has been successfully used as the aldehyde component in such reactions to synthesize indole-substituted pyrimidine derivatives. ekb.eg These reactions are typically catalyzed by a Lewis or Brønsted acid. The initially formed Schiff base or aldol-type adducts undergo subsequent cyclization and dehydration steps to yield the final heterocyclic product.

Modifications of the Indole Nitrogen (N-Alkylation, N-Acylation, N-Sulfonation)

The nitrogen atom of the indole ring is a nucleophilic site that can be functionalized through various substitution reactions. Protecting or modifying this nitrogen is a common strategy in indole chemistry to alter solubility, influence reactivity at other positions, and introduce new functionalities.

N-Alkylation : The indole nitrogen can be alkylated by reaction with alkyl halides in the presence of a base. A common procedure involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide). researchgate.net The presence of the electron-withdrawing nitro group at the C5-position increases the acidity of the N-H proton, facilitating its removal.

N-Acylation : N-acylation is readily achieved by treating the indole with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For example, indole-3-carboxaldehyde reacts with chloroacetyl chloride in the presence of triethylamine in THF to yield the N-acylated product. researchgate.net Due to the electron-withdrawing nature of the nitro group in this compound, N-acylation is generally favored over C-acylation. High yields for N-acylation of 5-substituted indoles with electron-withdrawing groups have been reported using carboxylic acids with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

N-Sulfonation : The indole nitrogen can be protected with a sulfonyl group, typically by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. Sulfonyl groups are often used as protecting groups for the indole nitrogen. Deprotection can be achieved via hydrolysis under basic conditions.

Table 2: Conditions for N-Substitution of Indole Derivatives

| Reaction | Reagents | Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | THF, DMF |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | THF |

Transformations of the Nitro Group (e.g., Reduction to Amino)

The nitro group is a versatile functional group that can be transformed into various other functionalities, with its reduction to an amino group being the most common and synthetically useful transformation. This conversion dramatically alters the electronic properties of the indole ring, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group.

The reduction of aromatic nitro compounds to the corresponding anilines is a well-established process in organic synthesis and can be achieved using a variety of reagents and conditions.

Common methods include:

Catalytic Hydrogenation : This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation.

Metal-Acid Systems : A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, typically hydrochloric acid (HCl).

Other Reducing Agents : Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups.

The choice of reducing agent can be crucial, especially when other reducible functional groups, such as the aldehyde, are present in the molecule. Selective reduction of the nitro group in the presence of an aldehyde can sometimes be achieved by careful selection of the catalyst and reaction conditions.

Spectroscopic and Structural Characterization of 5 Nitro 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of 5-nitro-1H-indole-3-carbaldehyde can be determined.

¹H NMR Spectral Analysis and Chemical Shifts

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro group at the C-5 position and the carbaldehyde group at the C-3 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted indole (B1671886).

The aldehydic proton is expected to be the most downfield signal, typically appearing as a singlet. The proton on the indole nitrogen (N-H) also appears as a broad singlet at a high chemical shift. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the pyrrole (B145914) ring (H-2) will exhibit characteristic splitting patterns and chemical shifts due to their electronic environment and coupling with neighboring protons. For comparison, the ¹H NMR data for the related compound 3-methyl-5-nitro-1H-indole shows signals at δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), and 7.38 (d, J = 9.0 Hz, 1H). rsc.org The spectrum of 1H-indole-3-carbaldehyde in CDCl₃ shows signals at δ 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), and 7.49 – 7.42 (m, 1H). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-C=O | ~10.0 | Singlet |

| N-H | >10.0 | Broad Singlet |

| H-2 | ~8.3 | Singlet |

| H-4 | ~8.7 | Doublet |

| H-6 | ~8.2 | Doublet of Doublets |

| H-7 | ~7.5 | Doublet |

Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Resonances

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and will appear at a very low field, typically around 185 ppm. The carbon atom attached to the nitro group (C-5) will also be significantly downfield due to the strong electron-withdrawing effect.

For comparison, the ¹³C NMR spectrum of the parent 1H-indole-3-carbaldehyde in CDCl₃ shows resonances at δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, and 111.70. rsc.org The introduction of a nitro group at the C-5 position is expected to shift the resonances of the surrounding carbon atoms. The ¹³C NMR data for 3-methyl-5-nitro-1H-indole shows signals at δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, and 110.96. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~139 |

| C-3 | ~119 |

| C-3a | ~126 |

| C-4 | ~118 |

| C-5 | ~142 |

| C-6 | ~117 |

| C-7 | ~112 |

| C-7a | ~139 |

Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

The N-H stretching vibration of the indole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching of the aldehyde will give a strong, sharp absorption band around 1650-1700 cm⁻¹. The nitro group (NO₂) will show two characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1350 | Strong |

Note: These are predicted values based on the functional groups present. Actual experimental values may vary.

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₆N₂O₃, with a molecular weight of approximately 190.16 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) and the formyl group (CHO, 29 Da). For the parent compound, 1H-indole-3-carboxaldehyde, the molecular ion is observed at m/z 145. nist.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 191. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 189. ESI-MS data for 1H-indole-3-carbaldehyde shows the [M+H]⁺ ion at m/z 146. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The presence of the electron-withdrawing nitro and carbaldehyde groups extends the conjugation and shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted indole.

The UV-visible spectrum of indole-3-acetaldehyde, a related compound, shows local maxima at 244, 260, and 300 nm. researchgate.net It is expected that this compound will have absorption maxima at significantly longer wavelengths due to the powerful electron-withdrawing nature of the nitro group in conjugation with the indole system and the aldehyde. The compound is described as a light yellow to amber powder, which indicates absorption in the visible region of the electromagnetic spectrum. tcichemicals.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the molecule. The theoretical values are calculated from the compound's molecular formula, C₉H₆N₂O₃, and its molecular weight of 190.16 g/mol . nih.govscbt.com

The expected elemental composition is a critical benchmark for verifying the purity of a synthesized sample. Experimental values obtained from an elemental analyzer are compared against these theoretical percentages. A close correlation between the found and calculated values is a strong indicator of the sample's identity and purity.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 56.89 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.18 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74 |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.26 |

| Total | 190.16 | 100.00 |

Note: The values are based on the molecular formula C₉H₆N₂O₃ and the molecular weight of 190.16 g/mol . nih.govscbt.com

In practice, elemental analysis of related indole derivatives, such as those produced through Schiff base condensation, is also performed to confirm their successful synthesis and purity. nveo.org

X-ray Crystallography of Derivatives

Studies on derivatives of 1H-indole-3-carbaldehyde, such as halogenated or methylated analogs, offer a clear picture of the core indole structure's planarity and the hydrogen bonding networks that dictate crystal packing.

For instance, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde , reveals a nearly planar molecule where the benzene and pyrrole rings have a very small dihedral angle. nih.gov The molecules in the crystal are linked by N–H⋯O hydrogen bonds, forming chains. nih.gov

A similar pattern is observed in 5-methyl-1H-indole-3-carbaldehyde , which is isomorphous with the parent indole-3-carbaldehyde. nih.gov Its molecules are also connected through N–H⋯O hydrogen bonds into chains, which are further linked by C–H⋯π interactions to form layers. nih.gov

The analysis of a more complex derivative, 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate , shows how additional functional groups influence the crystal structure. researchgate.net In this case, symmetry-related molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds to form a layered structure. researchgate.net

The crystallographic data for these derivatives are summarized in the interactive tables below.

Crystal Data for 1H-Indole-3-carbaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 1H-Indole-3-carbaldehyde nih.gov | C₉H₇NO | Orthorhombic | Pca2₁ | 14.0758 | 5.8059 | 8.6909 | 90 | 710.24 |

| 5-Methyl-1H-indole-3-carbaldehyde nih.gov | C₁₀H₉NO | Orthorhombic | Pna2₁ | 16.9456 | 5.7029 | 8.6333 | 90 | 834.31 |

| 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate researchgate.net | C₁₆H₁₁BrN₄O₃·0.5H₂O | Monoclinic | P2/a | 16.547 | 6.053 | 16.924 | 111.93 | 1572.3 |

Data Collection and Refinement Parameters for 1H-Indole-3-carbaldehyde Derivatives

| Compound | Temperature (K) | Radiation | Reflections (Independent) | R-factor |

| 1H-Indole-3-carbaldehyde nih.gov | 293 | Mo Kα | 775 | 0.029 |

| 5-Methyl-1H-indole-3-carbaldehyde nih.gov | 296 | Mo Kα | 1147 | 0.038 |

| 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate researchgate.net | 295 | Mo Kα | 2481 | 0.038 |

These crystallographic studies on derivatives are crucial for understanding how modifications to the indole ring, such as the introduction of a nitro group at the 5-position, would likely influence the planarity, electronic distribution, and intermolecular hydrogen bonding capabilities of the resulting molecule.

Computational and Theoretical Studies on 5 Nitro 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT) studies, are instrumental in elucidating the electronic structure and properties of molecules. Such studies on substituted indoles often examine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

However, a specific DFT study detailing the HOMO-LUMO energy gap, bond lengths, and bond angles for 5-nitro-1H-indole-3-carbaldehyde could not be identified in the provided search results. For context, a study on the related compound 5-Bromo-1H-indole-carboxaldehyde utilized DFT calculations to analyze its vibrational spectra and molecular properties. nih.gov Similarly, research on other indole (B1671886) derivatives has employed these methods to investigate their electronic characteristics. researchgate.net Without a dedicated study, specific data for this compound remains unavailable.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These simulations can provide insights into binding affinities and the stability of the resulting complex, which are vital in drug discovery.

Despite the recognized potential of this compound in the development of new drug candidates, particularly in cancer research, no specific molecular docking or molecular dynamics simulation studies featuring this compound were found. chemimpex.com For related indole structures, such as certain 1,2,3-triazole-4-carbaldehyde derivatives, molecular docking has been employed to investigate their anticancer potential. ijcce.ac.ir Additionally, studies on other indole derivatives have successfully used these techniques to explore their anti-biofilm and enzyme-inhibiting activities. mdpi.comnih.gov The application of these computational methods to this compound would be a valuable area for future research.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of ADME properties is a critical step in computational drug discovery, helping to assess the pharmacokinetic profile of a compound. These predictions can include parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | nih.gov |

| Molecular Weight | 190.16 g/mol | nih.gov |

| XLogP3 | 1.5 | nih.gov |

Note: This table is based on computationally derived data from public databases and does not represent the results of a dedicated computational study.

Isomeric and Conformational Analysis

Isomeric and conformational analysis through computational methods can determine the relative stability of different spatial arrangements of a molecule. For a molecule like this compound, this could involve studying the orientation of the nitro and aldehyde groups relative to the indole ring.

Specific computational studies on the isomeric and conformational landscape of this compound were not found in the available search results. Research on the parent compound, 1H-indole-3-carbaldehyde, and its N-substituted oxime derivatives has explored syn and anti isomers, but this does not extend to the nitro-substituted target molecule. mdpi.comresearchgate.net A thorough conformational analysis would be required to understand the preferred three-dimensional structure and its influence on the molecule's reactivity and biological activity.

Pharmacological and Biological Activities of 5 Nitro 1h Indole 3 Carbaldehyde Derivatives

Anticancer Activities

The quest for novel anticancer agents has led to the extensive exploration of 5-nitro-1H-indole-3-carbaldehyde derivatives. These compounds have demonstrated efficacy against various cancer cell lines through multiple mechanisms of action.

Certain indole (B1671886) derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it an important target for cancer therapy. While research specifically on this compound derivatives as tubulin inhibitors is ongoing, related indole structures show significant promise. For instance, a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives were identified as tubulin polymerization inhibitors, with some compounds showing strong activity comparable to known inhibitors. nih.gov Molecular docking studies suggest these compounds bind to the colchicine (B1669291) site on tubulin. nih.gov Furthermore, 3-anilinoindoles have also been reported as a new class of potent tubulin polymerization inhibitors. nih.gov These findings highlight the potential of the indole scaffold in developing new anticancer agents that target microtubule dynamics.

The c-Myc oncogene, which plays a crucial role in cell proliferation and is often overexpressed in cancers, can be regulated by targeting the G-quadruplex (G4) structure in its promoter region. A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives, synthesized from 5-nitro-1H-indole, have been developed as ligands that bind to the c-Myc promoter G-quadruplex. nih.govd-nb.info This binding interaction, characterized by a 2:1 stoichiometry where the ligands interact with the terminal G-quartets, leads to the stabilization of the G4 DNA structure. nih.gov Consequently, this stabilization effectively downregulates the expression of the c-Myc oncogene at both the mRNA and protein levels, thereby inhibiting cancer cell proliferation. nih.govd-nb.info

Table 1: Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives on c-Myc

| Compound | Description | Activity |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole conjugate | Binds to c-Myc G-quadruplex, downregulates c-Myc mRNA and protein levels. nih.gov |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole conjugate | Shows improved c-Myc binding compared to parent compounds and downregulates c-Myc expression. nih.gov |

| Compound 12 | Pyrrolidine-substituted 5-nitroindole conjugate | Significantly downregulates c-Myc mRNA and protein levels. nih.gov |

A key mechanism through which 5-nitroindole derivatives exert their anticancer effects is the induction of cell-cycle arrest. Treatment of cancer cells with pyrrolidine-substituted 5-nitroindole compounds resulted in a prominent arrest in the sub-G1/G1 phase of the cell cycle. nih.govd-nb.info This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Other related indole derivatives have also been shown to induce cell cycle arrest at different phases. For example, certain benzo[f]indole-4,9-dione derivatives and N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide cause arrest at the G2/M phase, while indole-3-carbinol (B1674136) has been found to induce G1 cell cycle arrest in prostate cancer cells. nih.govmdpi.com

Several studies have demonstrated that 5-nitroindole derivatives can induce an increase in intracellular reactive oxygen species (ROS). nih.govd-nb.info ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. This oxidative stress can trigger apoptotic cell death pathways in cancer cells. The generation of ROS is a recognized mechanism of action for various anticancer agents, and the ability of these indole derivatives to elevate ROS levels contributes significantly to their cytotoxic effects against cancer cells. nih.govd-nb.infomdpi.com For example, Indole-3-carbinol has been shown to generate ROS, which contributes to its apoptotic effects. nih.gov

Beyond the specific mechanisms detailed above, derivatives of this compound exhibit a range of other anticancer activities. Many indole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often achieved through the modulation of key signaling pathways involved in cell survival and death. For instance, some derivatives act as inhibitors of anti-apoptotic Bcl-2 proteins, which are often overexpressed in cancer cells, thereby promoting cell death. nih.gov Additionally, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, derived from 5-nitro-1H-indole-2,3-dione, have shown significant cytotoxic activity against a panel of 60 human tumor cell lines in studies conducted by the National Cancer Institute. nih.gov

Antimicrobial Activities

Indole derivatives are recognized for their significant antimicrobial properties against a wide range of pathogens. researchgate.net The this compound scaffold has been utilized to develop new compounds with potent activity against various bacterial and fungal strains.

A number of studies have reported the broad-spectrum antimicrobial activity of indole derivatives. nih.govnih.gov Hydrazide/hydrazone derivatives of indole-3-aldehyde, for example, have been evaluated against bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans. nih.govresearchgate.net These compounds displayed a range of minimum inhibitory concentrations (MIC), indicating their potential as antimicrobial agents. nih.gov Notably, some derivatives showed better activity against MRSA than the standard antibiotic ampicillin. nih.gov Furthermore, certain indole derivatives act as inhibitors of bacterial efflux pumps, such as the NorA pump in S. aureus, which is a significant mechanism of antibiotic resistance. nih.gov

Table 2: Antimicrobial Activity of Selected Indole-3-aldehyde Hydrazone Derivatives

| Organism | Compound Class | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | Indole-3-aldehyde hydrazones | 6.25-100 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Indole-3-aldehyde hydrazones | 6.25-100 | nih.gov |

| Escherichia coli | Indole-3-aldehyde hydrazones | 6.25-100 | nih.gov |

| Bacillus subtilis | Indole-3-aldehyde hydrazones | 6.25-100 | nih.gov |

| Candida albicans | Indole-3-aldehyde hydrazones | 6.25-100 | nih.gov |

Antibacterial Efficacy (e.g., against Staphylococcus aureus, E. coli)

Derivatives of this compound have shown notable antibacterial properties. Research into a series of indole-3-carbaldehyde semicarbazone derivatives, which includes a 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide, has provided insights into their activity against both Gram-positive and Gram-negative bacteria. While some derivatives with bromo and chloro substituents exhibited moderate activity against Staphylococcus aureus and Bacillus subtilis, the nitro-substituted derivative was found to be relatively less active in comparison. nih.gov

Another study on indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms, including Staphylococcus aureus and Escherichia coli. nih.gov Specifically, certain indole anisic acid hydrazides displayed better activity, underscoring the potential of this class of compounds. nih.gov The antibacterial potential of these derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. nih.gov

Table 1: Antibacterial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | nih.gov |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | nih.gov |

| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | Less active | nih.gov |

| Indole anisic acid hydrazides | Staphylococcus aureus | 6.25-100 | nih.gov |

| Indole anisic acid hydrazides | Escherichia coli | 6.25-100 | nih.gov |

Antifungal Properties and Mechanisms

The antifungal potential of derivatives of this compound has been investigated, with studies pointing towards mechanisms that disrupt fungal cell integrity. For instance, novel 5-nitroimidazole derivatives have been synthesized and evaluated for their in vitro antifungal activity, with some compounds showing effectiveness against various fungi with MICs ranging from 3-25 µg/mL. nih.gov

Research on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, which share structural similarities, suggests that a possible mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway. nih.gov This is supported by scanning electron microscopy analysis which revealed significant morphological changes to the fungal cells. nih.gov Although these compounds did not appear to bind directly to ergosterol or inhibit cell wall synthesis in the tested assays, the observed ultrastructural changes point towards interference with the ergosterol pathway. nih.gov Further studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have also reported antifungal activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Related Nitro-substituted Heterocyclic Derivatives

| Compound Class | Fungal Strain | Activity/Mechanism | Reference |

| 5-Nitroimidazole derivatives | Various fungi | MIC: 3-25 µg/mL | nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Inhibition of ergosterol biosynthesis pathway enzymes | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Candida albicans | Antifungal activity reported | nih.gov |

Antiprotozoal Activities

Nitro-containing compounds are a well-established class of agents against parasitic protozoa. nih.gov Derivatives of this compound are being explored for their antiprotozoal efficacy. Studies on 5-nitroimidazole derivatives have shown them to be effective against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov The therapeutic action of such nitrothiazole compounds is thought to be based on the reduction of their nitro group by nitroreductases, such as pyruvate (B1213749) ferredoxin oxidoreductase, which are present in these anaerobic protozoa. nih.gov

Furthermore, the investigation of 5-nitrothiophene-2-carboxaldehyde (B54426) thiosemicarbazone derivatives has revealed significant antiamoebic and antitrichomonal activities. nih.gov This highlights the potential of the nitro-substituted scaffold in the development of new antiprotozoal agents.

Table 3: Antiprotozoal Activity of Related Nitro-substituted Compounds

| Compound Class | Protozoan | Activity | Reference |

| 5-Nitroimidazole carboxamides | Giardia lamblia | EC50 = 0.1–2.5 µM | nih.gov |

| 5-Nitroimidazole carboxamides | Entamoeba histolytica | EC50 = 1.7–5.1 µM | nih.gov |

| 5-Nitroimidazole carboxamides | Trichomonas vaginalis | EC50 = 0.6–1.4 µM | nih.gov |

| 5-Nitrothiophene-2-carboxaldehyde thiosemicarbazones | Entamoeba histolytica | Significant antiamoebic activity | nih.gov |

| 5-Nitrothiophene-2-carboxaldehyde thiosemicarbazones | Trichomonas vaginalis | More active than reference drug | nih.gov |

Antioxidant Properties

The antioxidant potential of indole derivatives has been a subject of interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the radical scavenging ability of these compounds. nih.govamegroups.cn Studies on ethenyl indoles have shown that their antioxidant activity is dependent on the substituents on the molecule. rsc.org Derivatives with electron-donating groups tend to exhibit stronger antioxidant properties, comparable to vitamin E, while those with electron-withdrawing groups, such as a nitro group, may show weaker or no activity. rsc.org

A theoretical study on eugenol (B1671780) and its nitro derivatives using density functional theory (DFT) to model the DPPH test suggested that the antioxidant profile is dependent on the molecular structure and the position of the nitro group. nih.gov For some nitro derivatives, anti-radical activity was predicted, although this may not always be observed experimentally with DPPH due to structural and chemoselectivity factors. nih.gov

Table 4: Antioxidant Activity of Related Indole Derivatives

| Compound Class | Assay | Finding | Reference |

| Ethenyl indoles with electron-donating substituents | DPPH | IC50 ~ 24-63 µM | rsc.org |

| Ethenyl indoles with electron-withdrawing substituents | DPPH | Weak or no activity | rsc.org |

| Nitro-derivative of eugenol | DFT study (DPPH) | Predicted anti-radical activity | nih.gov |

Enzyme Inhibition Studies

Urease Inhibition

Derivatives of this compound have been investigated as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori. A study of N-substituted indole-3-carbaldehyde oxime derivatives identified compounds with potent urease inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor thiourea (B124793). nih.govmdpi.com For example, compounds designated as compound 8 and 9 in the study showed IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, compared to thiourea's IC50 of 0.2387 ± 0.0048 mM. nih.gov

Similarly, a series of N4-substituted 5-nitroisatin-3-thiosemicarbazones, which are structurally related, were synthesized and screened for urease inhibition. Several of these compounds were found to be potent inhibitors, with one derivative exhibiting an IC50 value of 16.4 µM. researchgate.net

Table 5: Urease Inhibition by Indole and Isatin Derivatives

| Compound Class/Derivative | IC50 Value | Reference |

| N-Substituted indole-3-carbaldehyde oxime derivative (compound 8) | 0.0516 ± 0.0035 mM | nih.gov |

| N-Substituted indole-3-carbaldehyde oxime derivative (compound 9) | 0.0345 ± 0.0008 mM | nih.gov |

| N4-Substituted 5-nitroisatin-3-thiosemicarbazone (compound 2c) | 16.4 µM | researchgate.net |

| Thiourea (Reference) | 0.2387 ± 0.0048 mM | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are another important class of enzymes targeted by indole derivatives. Research on novel thiourea and sulphonamide derivatives of 5-nitroimidazole has demonstrated their inhibitory properties against human carbonic anhydrase isoforms I, II, and IX. documentsdelivered.com One sulphonamide derivative showed efficient inhibition against hCA II with a Ki of 58.6 nM, while another derivative exhibited moderate inhibition against hCA II (Ki = 199.2 nM) and hCA IX (Ki = 147.3 nM). documentsdelivered.com

Further studies on indole-based derivatives have explored their activation profiles, but the inhibitory potential remains a key area of investigation. unifi.it Aromatic hydrazide derivatives have also been explored as inhibitors of various human CA isoforms, showing micromolar activity. nih.gov

Table 6: Carbonic Anhydrase Inhibition by Nitroimidazole and Indole Derivatives

| Compound Class/Derivative | Target Isoform | Ki Value (nM) | Reference |

| 5-Nitroimidazole sulphonamide derivative 4 | hCA II | 58.6 | documentsdelivered.com |

| 5-Nitroimidazole sulphonamide derivative 10 | hCA II | 199.2 | documentsdelivered.com |

| 5-Nitroimidazole sulphonamide derivative 10 | hCA IX | 147.3 | documentsdelivered.com |

| 5-Nitroimidazole sulphonamide derivative 10 | hCA I | 6428.4 | documentsdelivered.com |

Bioactivation and Metabolism Studies

L-tryptophan is an essential amino acid that can be metabolized through several pathways, including one that produces various indole derivatives. guidechem.com In plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan. nih.gov Notably, among the major derivatives identified are glucose conjugates of 5-hydroxyindole-3-carbaldehyde. nih.gov This compound is structurally similar to this compound, differing by the substitution at the 5-position (a hydroxyl group versus a nitro group).

In biological systems, indole-3-carbaldehyde is known as a byproduct of tryptophan metabolism. guidechem.com However, this compound is primarily recognized and used as a synthetic chemical intermediate for the production of more complex pharmaceuticals and other bioactive molecules. chemimpex.com

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to various environmental and endogenous compounds. Indole-3-carbaldehyde, a metabolite of tryptophan, is a known agonist of the AhR. nih.gov The activation of AhR by indole derivatives can influence immune responses and maintain intestinal homeostasis. While diindolylmethane derivatives, which can be synthesized from indole-3-carbaldehyde precursors, are recognized as potent AhR agonists, direct studies confirming the AhR agonism of this compound specifically are limited. molaid.com Its role as a potential AhR ligand is inferred from the activity of its parent compound and other closely related indole structures.

Other Biological Activities (e.g., Analgesic, Anti-inflammatory, Anticonvulsant)

Derivatives of this compound serve as foundational structures for synthesizing compounds with a range of biological activities. The indole scaffold itself is a key feature in many pharmacologically active agents. researchgate.netresearchgate.net

Anti-inflammatory Activity

Research has demonstrated that derivatives synthesized from precursors closely related to this compound possess significant anti-inflammatory properties. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and showed effective inhibition of pro-inflammatory cytokines. nih.gov Specifically, compounds were evaluated for their ability to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.govrsc.orgresearchgate.net Compound 13b from this series was identified as the most potent, with low IC₅₀ values against the tested cytokines. nih.govresearchgate.net

Additionally, other indole derivatives, such as indole-imidazolidine compounds, have shown anti-inflammatory effects by reducing leukocyte migration and the levels of TNF-α and IL-1β in animal models. nih.gov

Table 1: Anti-inflammatory Activity of Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives

| Compound | Inhibition of NO (IC₅₀, µM) | Inhibition of IL-6 (IC₅₀, µM) | Inhibition of TNF-α (IC₅₀, µM) |

|---|---|---|---|

| 13b | 10.992 | 2.294 | 12.901 |

| 13d | 19.969 | 4.715 | 22.044 |

Data sourced from studies on RAW264.7 cells. nih.govresearchgate.net

Anticonvulsant Activity

The indole nucleus is a recognized pharmacophore for anticonvulsant activity. researchgate.net Studies on indolyl pyrazoline derivatives have indicated that the presence of an electron-withdrawing group, such as a nitro (NO₂) group, on the phenyl ring can contribute to promising anticonvulsant effects. researchgate.net

A study on a series of 6,8-halo-substituted-2H- nih.govnih.govnih.govtriazino[5,6-b]indole-3(5H)-one derivatives, synthesized from substituted indoles, evaluated their anticonvulsant activity using the maximal electroshock (MES) test. nih.govnih.govexcli.de Several compounds in this series demonstrated excellent anticonvulsant activity with minimal neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.govnih.govresearchgate.net For example, compound 5i showed protection against induced seizures at a low dose. nih.gov

Table 2: Anticonvulsant Activity of Selected 6,8-halo-substituted-2H- nih.govnih.govnih.govtriazino[5,6-b]indole-3(5H)-one Derivatives

| Compound | Substituents | MES Test Protection (Dose, mg/kg after 4.0 h) |

|---|---|---|

| 5e | R₁=H, R₂=Cl | Active at 100 mg/kg |

| 5i | R₁=Br, R₂=Br | Active at 30 mg/kg |

| 5k | R₁=Br, R₂=Br, R₃=CH₃ | Active at 100 mg/kg |

Activity indicates protection against maximal electroshock-induced seizures. nih.gov

Analgesic Activity

The analgesic, or antinociceptive, properties of indole derivatives have also been investigated. Hybrid molecules containing both imidazole (B134444) and indole nuclei were evaluated for their ability to reduce pain. nih.gov Compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56 ) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52 ) significantly reduced abdominal writhing in an acetic acid-induced nociception model, demonstrating their potential as analgesic agents. nih.gov

Table 3: Analgesic Activity of Indole-Imidazolidine Derivatives

| Compound | Reduction in Acetic Acid-Induced Writhing |

|---|---|

| LPSF/NN-52 | 52.1% |

| LPSF/NN-56 | 63.1% |

Data from acetic acid-induced nociception test in mice. nih.gov

Applications of 5 Nitro 1h Indole 3 Carbaldehyde in Advanced Materials and Biochemical Probes

Development of Fluorescent Probes and Sensors

The indole (B1671886) moiety is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes. The presence of the aldehyde group in 5-nitro-1H-indole-3-carbaldehyde allows for the straightforward synthesis of Schiff base derivatives. These Schiff bases can act as chemosensors for the detection of various metal ions. The sensing mechanism often involves a change in fluorescence upon binding of the metal ion to the Schiff base ligand, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). This change can be visualized and quantified, allowing for the detection of specific ions. researchgate.net

While specific studies detailing fluorescent probes derived exclusively from this compound are emerging, the broader class of indole-3-carboxaldehyde (B46971) derivatives serves as a strong precedent. For instance, Schiff bases of indole-3-carboxaldehyde have been successfully utilized as fluorescent probes for the detection of metal ions such as Al³⁺. These probes often exhibit high sensitivity and selectivity, making them suitable for applications in environmental monitoring and biological imaging. nih.gov The nitro substitution in the 5-position of the indole ring can further modulate the electronic and photophysical properties of the resulting fluorescent probes, potentially leading to enhanced sensitivity or selectivity for specific analytes.

Synthesis of Advanced Materials (e.g., Polymers, Nanomaterials)

This compound serves as a valuable monomer or functionalizing agent in the synthesis of advanced materials, including polymers and nanomaterials. chemimpex.com The reactivity of the aldehyde group allows for its incorporation into polymer backbones through various polymerization reactions. The resulting polymers may exhibit unique electronic, optical, or thermal properties due to the presence of the nitroindole moiety. These properties can be tailored for specific applications in fields such as electronics and coatings. chemimpex.com

In the realm of nanomaterials, this compound can be used to functionalize the surface of nanoparticles. This functionalization can impart specific properties to the nanomaterials, such as improved dispersibility, catalytic activity, or the ability to act as sensors. The indole ring system can interact with the surface of certain nanoparticles, while the aldehyde group provides a handle for further chemical modifications. The development of such functionalized nanomaterials is an active area of research with potential applications in catalysis and sensing.

Enzyme Interaction and Metabolic Pathway Studies

Derivatives of this compound are being investigated for their interactions with various enzymes, highlighting their potential as enzyme inhibitors or as probes to study enzyme activity. The indole scaffold is a common motif in many biologically active molecules and can mimic the structure of natural enzyme substrates or cofactors.

One area of investigation is the development of urease inhibitors. Urease is an enzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori. N-substituted indole-3-carbaldehyde oxime derivatives have shown potent urease inhibitory activity. mdpi.com While this study did not specifically use the 5-nitro derivative, it demonstrates the potential of the indole-3-carbaldehyde scaffold for designing enzyme inhibitors. The introduction of a nitro group could further enhance the inhibitory activity or alter the selectivity towards different enzymes.

Furthermore, metal complexes of Schiff bases derived from indole-3-carbaldehyde have been shown to mimic the activity of enzymes like catecholase. nveo.org These synthetic mimics can provide valuable insights into the mechanisms of enzyme action.

Toxicological Considerations and Safety Profiles in Research Contexts

General Toxicity and Hazard Information for Research Use

5-nitro-1H-indole-3-carbaldehyde is a chemical that requires careful handling in a laboratory environment due to its identified hazards. nih.gov Information compiled from various safety data sheets and chemical databases indicates that the compound is considered an irritant and can be harmful if ingested. nih.govbiosynce.comchemicalbook.com

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements. nih.gov It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). nih.gov Furthermore, it may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3). nih.gov One supplier notes that the toxicological properties have not been fully investigated, highlighting the need for caution. fishersci.com

In research contexts, this translates to a set of mandatory safety precautions. Standard handling procedures should include the use of personal protective equipment (PPE) such as safety goggles, gloves, and protective clothing to prevent contact with the eyes and skin. biosynce.comfishersci.com Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of the dust or powder form of the solid compound. fishersci.comapolloscientific.co.uk

The following table summarizes the GHS hazard classification for this compound as reported to the European Chemicals Agency (ECHA).

| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |

Data sourced from PubChem. nih.gov

Mutagenicity and Genotoxicity Assessments

Mutagenicity refers to the capacity of a chemical to induce mutations in the genetic material of an organism, while genotoxicity is a broader term that includes any deleterious action on a cell's genetic material. For novel or specialized research chemicals, this data is often limited.

In the case of this compound, specific research findings on its mutagenic and genotoxic potential are not widely available in published literature. A safety data sheet for the compound explicitly states that information on mutagenic effects is not available. fishersci.com Similarly, carcinogenicity data from major regulatory and research agencies such as IARC, NTP, ACGIH, and OSHA has not been established for this specific chemical. fishersci.com The absence of such data underscores that the compound's toxicological profile has not been fully characterized. fishersci.com Therefore, it should be handled with the precautions appropriate for a substance with unknown long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.